molecular formula C7H16ClN B1382614 3,3-Diethylazetidine hydrochloride CAS No. 98429-95-9

3,3-Diethylazetidine hydrochloride

Katalognummer B1382614
CAS-Nummer: 98429-95-9
Molekulargewicht: 149.66 g/mol
InChI-Schlüssel: LVZQNEMLAVAXGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diethylazetidine hydrochloride (3,3-DEAH) is a derivative of azetidine, an organic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. It is a white crystalline solid with a melting point of 94-96°C, and is soluble in water and most organic solvents. 3,3-DEAH is used as a reagent in organic synthesis, and has applications in medicinal chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

Human Neutrophil Elastase Inhibition

3,3-Diethylazetidine derivatives have been identified as potent inhibitors of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. Compounds based on this structure exhibit nanomolar inhibitory activity , making them promising candidates for the development of new anti-inflammatory drugs .

Antiproliferative Activity

These compounds have demonstrated broad-spectrum antiproliferative activity against a range of cancer cell lines, including leukemia, lung carcinoma, breast adenocarcinoma, and urinary bladder carcinoma. This suggests potential applications in cancer therapy, particularly in targeting difficult-to-treat cancers .

Cell Cycle Arrest

Research indicates that certain 3,3-Diethylazetidine-based compounds can induce cell cycle arrest at the G2/M phase. This effect is crucial for cancer treatment strategies as it can halt the proliferation of cancer cells, providing a window for therapeutic intervention .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment. Some derivatives of 3,3-Diethylazetidine hydrochloride have been shown to activate caspase-3, a key enzyme in the apoptosis pathway, leading to the inhibition of cell proliferation, particularly in lung carcinoma cells .

Enzyme-Substrate Interaction Studies

The molecular docking studies of these compounds reveal insights into their mechanism of action. Understanding how these molecules interact with HNE at the molecular level can inform the design of more effective enzyme inhibitors .

Stability Under Physiological Conditions

The most active 3,3-Diethylazetidine-based compounds demonstrate high stability under physiological conditions. This property is essential for the development of pharmaceuticals, as it ensures the compound remains effective within the human body .

Drug Development and Design

The detailed analysis of the binding energies and inhibition properties of these compounds provides valuable data for drug development. It allows researchers to fine-tune the molecular structures for optimal efficacy and safety .

Broad-Spectrum Therapeutic Potential

The wide range of biological activities exhibited by 3,3-Diethylazetidine hydrochloride derivatives suggests they could be used to develop a new class of therapeutics. Their potential applications extend beyond cancer treatment to other diseases where cell proliferation or enzyme inhibition is a factor .

Eigenschaften

IUPAC Name

3,3-diethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZQNEMLAVAXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethylazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diethylazetidine hydrochloride
Reactant of Route 2
3,3-Diethylazetidine hydrochloride
Reactant of Route 3
3,3-Diethylazetidine hydrochloride
Reactant of Route 4
3,3-Diethylazetidine hydrochloride
Reactant of Route 5
3,3-Diethylazetidine hydrochloride
Reactant of Route 6
3,3-Diethylazetidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.